Trivinylbenzene

描述

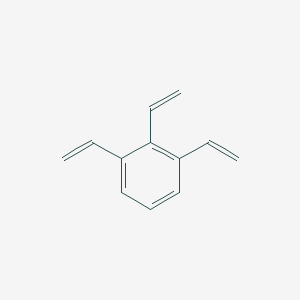

Structure

3D Structure

属性

CAS 编号 |

1322-23-2 |

|---|---|

分子式 |

C12H12 |

分子量 |

156.22 g/mol |

IUPAC 名称 |

1,2,3-tris(ethenyl)benzene |

InChI |

InChI=1S/C12H12/c1-4-10-8-7-9-11(5-2)12(10)6-3/h4-9H,1-3H2 |

InChI 键 |

WVAFEFUPWRPQSY-UHFFFAOYSA-N |

SMILES |

C=CC1=C(C(=CC=C1)C=C)C=C |

规范 SMILES |

C=CC1=C(C(=CC=C1)C=C)C=C |

其他CAS编号 |

9042-44-8 1322-23-2 |

同义词 |

DST-30 thermoelastoplast DST-30 thermoelastoplastic |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Trivinylbenzene: Chemical Properties and Isomeric Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trivinylbenzene, a versatile aromatic hydrocarbon. With its three vinyl groups attached to a central benzene (B151609) ring, this compound serves as a critical building block in polymer chemistry and materials science. This document details its fundamental chemical properties, explores its isomeric forms, and provides insights into its synthesis.

Core Chemical Data of this compound Isomers

This compound is an organic compound with the general chemical formula C12H12.[1][2][3] It exists in three primary isomeric forms, distinguished by the substitution pattern of the vinyl groups on the benzene ring. While the molecular formula and molecular weight are identical for each isomer, their distinct structural arrangements lead to differences in their physical and chemical properties, as well as their applications in various fields of research and development.

The quantitative data for the three main isomers of this compound are summarized in the table below for straightforward comparison.

| Property | 1,2,3-Trivinylbenzene | 1,2,4-Trivinylbenzene (B15181684) | 1,3,5-Trivinylbenzene |

| Chemical Formula | C12H12[2] | C12H12[4][5][6] | C12H12[7][8] |

| Molecular Weight | 156.22 g/mol [2] | 156.22 g/mol [4][5] | 156.22 g/mol [7] |

| IUPAC Name | 1,2,3-tris(ethenyl)benzene[2] | 1,2,4-tris(ethenyl)benzene[4] | 1,3,5-tris(ethenyl)benzene[7] |

| CAS Number | 1322-23-2[2][9] | 7641-80-7[4][5] | 3048-52-0[7][8][10] |

| Synonyms | Benzene, 1,2,3-triethenyl-[2] | Benzene, 1,2,4-triethenyl-[4] | Benzene, 1,3,5-triethenyl-[7] |

Isomeric Relationship of this compound

The structural variations of this compound's isomers, stemming from the different attachment points of the three vinyl groups to the central benzene ring, are fundamental to their unique properties and reactivity. The following diagram illustrates this logical relationship.

Experimental Protocols: Synthesis of this compound

Detailed, step-by-step experimental protocols for the synthesis of this compound isomers are not widely available in public literature. However, general synthetic methodologies have been described, providing a foundational approach for researchers.

General Synthesis of 1,2,4-Trivinylbenzene:

Two primary conceptual routes for the synthesis of 1,2,4-trivinylbenzene have been outlined:

-

Cyclotrimerization of 1-buten-3-yne: This method involves the catalyzed cyclotrimerization of 1-buten-3-yne. Iron salts or iron complexes are typically employed as catalysts to facilitate the formation of the this compound structure. The optimization of reaction conditions is crucial for achieving efficient production.[5]

-

Reaction of 1,3,5-Triacetylbenzene (B188989) with Alcohols: An alternative approach involves the reaction of 1,3,5-triacetylbenzene with specific alcohols, such as ethanol (B145695) or isopropanol. This reaction is conducted at elevated temperatures, generally in the range of 220 to 350 °C, and has been reported to produce this compound in high yields.[5]

It is important to note that these descriptions represent general pathways. Researchers seeking to perform these syntheses would need to develop specific protocols, including reagent stoichiometry, reaction times, purification techniques, and characterization methods.[5]

The following diagram illustrates the conceptual workflow for the synthesis of 1,2,4-trivinylbenzene.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C12H12 | CID 192860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 1,3,5-Trivinylbenzol | C12H12 | CID 10219562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3,5-Trivinylbenzene 95.00% | CAS: 3048-52-0 | AChemBlock [achemblock.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 1,3,5-trivinylbenzene | CAS#:3048-52-0 | Chemsrc [chemsrc.com]

Synthesis of 1,2,4-Trivinylbenzene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 1,2,4-trivinylbenzene (B15181684), a trifunctional monomer with significant potential in polymer chemistry and materials science. Due to the limited availability of detailed, step-by-step experimental protocols in publicly accessible literature, this document focuses on the most plausible and well-documented conceptual pathways. The primary route detailed is a proposed synthesis via a threefold Wittig reaction of 1,2,4-triacetylbenzene (B13769155), with extrapolated experimental conditions based on analogous chemical transformations.

Introduction

1,2,4-Trivinylbenzene is a derivative of benzene (B151609) substituted with three vinyl groups at the 1, 2, and 4 positions.[1] This asymmetrical arrangement of reactive vinyl groups makes it a valuable building block for the synthesis of highly cross-linked or hyperbranched polymers with unique thermal and mechanical properties. These polymers are of interest for applications in advanced materials, including resins, membranes, and for the development of novel drug delivery systems. This guide outlines the key synthetic strategies for obtaining 1,2,4-trivinylbenzene, with a focus on providing practical, albeit theoretical, experimental guidance.

Core Synthesis Routes

Two primary conceptual routes for the synthesis of 1,2,4-trivinylbenzene have been identified:

-

Threefold Wittig Reaction of 1,2,4-Triacetylbenzene: This is considered the most promising route due to the reliability and versatility of the Wittig reaction for converting ketones to alkenes.[1]

-

Cyclotrimerization of 1-buten-3-yne: This method involves the catalyzed cyclotrimerization of a readily available alkyne. However, controlling the regioselectivity to favor the 1,2,4-isomer is a significant challenge, and specific protocols are not well-documented.

This guide will focus on the Wittig reaction pathway due to the greater availability of analogous procedural information.

Proposed Synthesis of 1,2,4-Trivinylbenzene via Wittig Reaction

The proposed synthesis is a two-stage process:

-

Synthesis of the precursor, 1,2,4-Triacetylbenzene.

-

Threefold Wittig olefination of 1,2,4-Triacetylbenzene to yield 1,2,4-Trivinylbenzene.

Stage 1: Synthesis of 1,2,4-Triacetylbenzene (Proposed)

A plausible route to 1,2,4-triacetylbenzene is the threefold Friedel-Crafts acylation of a suitable starting material, such as 1,2,4-trimethylbenzene (B165218). While a specific protocol for this tri-acylation is not available, the following procedure is extrapolated from standard Friedel-Crafts acylation methods.

Experimental Protocol (Proposed):

| Reagent/Parameter | Quantity/Value | Notes |

| 1,2,4-Trimethylbenzene | 1.0 equivalent | Starting material |

| Acetyl Chloride | 3.3 equivalents | Acylating agent |

| Aluminum Chloride (anhydrous) | 3.3 equivalents | Lewis acid catalyst |

| Dichloromethane (anhydrous) | Anhydrous solvent | Reaction solvent |

| Temperature | 0 °C to room temperature | Controlled reaction temperature |

| Reaction Time | 12-24 hours | Monitor by TLC or GC |

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension.

-

Add 1,2,4-trimethylbenzene dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.

-

The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude 1,2,4-triacetylbenzene is purified by recrystallization or column chromatography.

Stage 2: Threefold Wittig Reaction to 1,2,4-Trivinylbenzene

This stage utilizes the well-established Wittig reaction to convert the three acetyl groups of the precursor into vinyl groups.[1]

Experimental Protocol:

| Reagent/Parameter | Quantity/Value | Notes |

| Methyltriphenylphosphonium (B96628) bromide | 3.3 equivalents | Wittig salt |

| Potassium tert-butoxide | 3.3 equivalents | Strong base |

| 1,2,4-Triacetylbenzene | 1.0 equivalent | Substrate |

| Tetrahydrofuran (THF, anhydrous) | Anhydrous solvent | Reaction solvent |

| Temperature | 0 °C to reflux | Controlled reaction temperature |

| Reaction Time | 24 hours | Monitor by TLC or GC-MS |

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide portion-wise. The formation of the ylide is indicated by a color change to yellow-orange.[1]

-

After stirring for one hour at 0 °C, add a solution of 1,2,4-triacetylbenzene in anhydrous THF dropwise.[1]

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 24 hours.[1]

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.[1]

-

Extract the aqueous layer with dichloromethane.[1]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]

-

Remove the solvent under reduced pressure. The crude product will be a mixture of 1,2,4-trivinylbenzene and triphenylphosphine (B44618) oxide.[1]

-

Purification: The crude product should be immediately treated with a polymerization inhibitor, such as 4-tert-butylcatechol.[1] Purification can be achieved by column chromatography on silica (B1680970) gel or by vacuum distillation, ensuring the temperature is kept low to prevent polymerization.[1]

Visualizing the Synthesis

The following diagrams illustrate the proposed synthetic pathway and the logical workflow of the experimental procedure.

Quantitative Data Summary (Predicted)

Since detailed experimental data for the synthesis of 1,2,4-trivinylbenzene is scarce, the following table presents expected data based on the properties of the molecule and typical yields for analogous reactions.

| Property | Value | Source(s) |

| 1,2,4-Trivinylbenzene | ||

| Molecular Formula | C₁₂H₁₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| IUPAC Name | 1,2,4-tris(ethenyl)benzene | [1] |

| CAS Number | 7641-80-7 | [1] |

| Wittig Reaction | ||

| Predicted Yield | 40-60% | Based on multi-step Wittig reactions |

| Spectroscopic Data (Predicted) | ||

| ¹H NMR (CDCl₃, δ) | 7.2-7.6 (m, 3H, Ar-H), 6.6-6.9 (dd, 3H, -CH=), 5.2-5.8 (m, 6H, =CH₂) | Extrapolated from similar structures |

| ¹³C NMR (CDCl₃, δ) | 136-138 (Ar-C), 135-137 (Ar-C-vinyl), 124-128 (Ar-CH), 114-116 (-CH=CH₂) | Extrapolated from similar structures |

Conclusion

The synthesis of 1,2,4-trivinylbenzene presents a challenge due to the lack of well-established and published experimental procedures. However, a systematic approach based on fundamental organic reactions provides a clear and plausible pathway. The proposed two-step synthesis, involving a Friedel-Crafts acylation followed by a threefold Wittig reaction, offers a robust starting point for researchers aiming to produce this versatile monomer. Further optimization of reaction conditions would be necessary to achieve high yields and purity. The data and protocols presented in this guide are intended to facilitate further research and development in the application of 1,2,4-trivinylbenzene in materials science and drug development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Trivinylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of trivinylbenzene, with a focus on its isomers: 1,3,5-trivinylbenzene, 1,2,4-trivinylbenzene (B15181684), and 1,2,3-trivinylbenzene. This document is intended to be a valuable resource for professionals in research, science, and drug development, offering detailed data, experimental protocols, and visualizations to support a deeper understanding of this versatile compound.

Core Physical and Chemical Properties

This compound (C₁₂H₁₂) is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with three vinyl groups. Its isomers are of significant interest in polymer and materials science due to their ability to act as crosslinking agents, leading to the formation of complex three-dimensional polymer networks. The positioning of the vinyl groups on the benzene ring significantly influences the physical and chemical properties of each isomer.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂ | [1][2][3][4][5][6] |

| Molecular Weight | 156.22 g/mol | [1][2][3] |

Isomer-Specific Properties

Quantitative data for the physical properties of all this compound isomers is not extensively available in the public domain. The following tables summarize the available experimental and computed data.

Table 1: Physical Properties of 1,3,5-Trivinylbenzene

| Property | Value | Source(s) |

| CAS Number | 3048-52-0 | [7] |

| IUPAC Name | 1,3,5-tris(ethenyl)benzene | [7] |

| Melting Point | Data not available | |

| Boiling Point | 276.7 ± 30.0 °C at 760 mmHg | [8] |

| Density | 0.9 ± 0.1 g/cm³ | [8] |

| Flash Point | 117.5 ± 13.1 °C | [8] |

| Refractive Index | 1.624 | [8] |

| Solubility | Insoluble in water. Soluble in organic solvents like ethanol (B145695) and ether. | [9] |

Table 2: Physical Properties of 1,2,4-Trivinylbenzene

| Property | Value | Source(s) |

| CAS Number | 7641-80-7 | [1][2] |

| IUPAC Name | 1,2,4-tris(ethenyl)benzene | [1][2] |

| Melting Point | Data not available | |

| Boiling Point | Computed | [2] |

| Density | Computed | [2] |

| Solubility | Soluble in organic solvents. | [9] |

Table 3: Physical Properties of 1,2,3-Trivinylbenzene

| Property | Value | Source(s) |

| CAS Number | 1322-23-2 | [4][5][6] |

| IUPAC Name | 1,2,3-tris(ethenyl)benzene | [4] |

| Melting Point | Data not available | |

| Boiling Point | 62-65 °C | [6] |

| Density | Computed | [4] |

| Solubility | Soluble in organic solvents. |

Chemical Reactivity and Applications

The primary chemical reactivity of this compound stems from its three vinyl groups, which readily undergo polymerization. This trifunctionality makes this compound a highly effective crosslinking agent, significantly enhancing the thermal stability, mechanical strength, and chemical resistance of polymers.

Polymerization

This compound is extensively used as a monomer in the synthesis of crosslinked polymers, hyperbranched polymers, and star polymers. The incorporation of this compound into a polymer matrix creates a rigid, three-dimensional network that restricts the movement of polymer chains. This leads to materials with increased rigidity, solvent resistance, and thermal stability.

Other Reactions

The vinyl groups of this compound can also participate in other chemical transformations, including:

-

Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygenated derivatives.

-

Reduction: The double bonds of the vinyl groups can be reduced to form ethyl-substituted benzene derivatives through catalytic hydrogenation.

While direct applications in drug development are not prominent, this compound's derivatives, particularly those incorporating heterocyclic moieties like triazoles, have been investigated for a range of biological activities.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound isomers are not widely reported in publicly available literature. However, general synthetic strategies and detailed polymerization protocols are available.

Synthesis of this compound

Two primary conceptual routes for the synthesis of this compound have been described[1]:

-

Cyclotrimerization of 1-buten-3-yne: This method involves the catalyzed cyclotrimerization of 1-buten-3-yne, often using iron salts or complexes as catalysts.

-

Reaction of Triacetylbenzene with Alcohols: This approach involves the reaction of a triacetylbenzene isomer with an alcohol, such as ethanol or isopropanol (B130326), at elevated temperatures (220-350 °C)[1].

A patented process for the preparation of 1,3,5-trivinylbenzene involves reacting 1,3,5-triacetylbenzene (B188989) with isopropanol or ethanol in the presence of an alumina (B75360) catalyst at temperatures between 220°C and 350°C.

Suspension Polymerization of 1,2,4-Trivinylbenzene for Crosslinked Polystyrene Resin

This protocol describes the synthesis of a crosslinked polystyrene resin using 1,2,4-trivinylbenzene as the crosslinking agent.

Materials:

-

Styrene (inhibitor removed)

-

1,2,4-Trivinylbenzene (TVB)

-

Benzoyl peroxide (initiator)

-

Poly(vinyl alcohol) (suspending agent)

-

Toluene (B28343) (porogen)

-

Deionized water

Procedure:

-

Aqueous Phase Preparation: Dissolve poly(vinyl alcohol) (1 wt% of water) in deionized water in a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.

-

Organic Phase Preparation: Mix styrene, 1,2,4-trivinylbenzene (e.g., 5 mol% with respect to styrene), benzoyl peroxide (1 mol% with respect to total monomers), and toluene (e.g., 50 vol% of the organic phase).

-

Degassing: De-gas both phases by bubbling with nitrogen for 30 minutes.

-

Suspension Formation: With vigorous stirring, add the organic phase to the aqueous phase to form a stable suspension of droplets.

-

Polymerization: Heat the reaction mixture to 80°C under a nitrogen atmosphere and maintain for 8 hours.

-

Work-up: Cool the reaction to room temperature and collect the polymer beads by filtration.

-

Washing: Wash the beads sequentially with hot water, toluene, and methanol.

-

Drying: Dry the crosslinked polystyrene beads in a vacuum oven at 60°C to a constant weight.

Spectral Data

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectra of this compound isomers are expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) and the vinyl region (typically δ 5.0-7.0 ppm). The splitting patterns of the aromatic protons will depend on the substitution pattern of the isomer. The vinyl protons will exhibit complex splitting due to geminal, cis, and trans couplings.

-

¹³C NMR: The carbon-13 NMR spectra will show signals for the aromatic carbons (typically δ 120-140 ppm) and the vinyl carbons (typically δ 110-140 ppm). The number of distinct signals will depend on the symmetry of the isomer.

Infrared (IR) Spectroscopy

The IR spectra of this compound isomers are expected to exhibit characteristic absorption bands for:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (vinyl): ~3000-3100 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C=C stretching (vinyl): ~1620-1680 cm⁻¹

-

C-H out-of-plane bending (aromatic): 690-900 cm⁻¹, highly dependent on the substitution pattern.

-

C-H out-of-plane bending (vinyl): ~910 and 990 cm⁻¹

UV-Vis Spectroscopy

The UV-Vis spectra of trivinylbenzenes in a suitable solvent (e.g., ethanol, hexane) are expected to show absorption maxima characteristic of substituted benzene rings, likely in the range of 200-300 nm.

Potential Biological Signaling Pathways and Research Workflow

Direct research into the biological activities and signaling pathways of this compound is limited. However, its derivatives, particularly those containing triazole moieties, have been explored for potential therapeutic applications. A hypothetical workflow for investigating the bioactivity of this compound derivatives could involve synthesis, in vitro screening, and mechanism of action studies.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is a flammable liquid and should be kept away from heat, sparks, and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide serves as a foundational resource on the physical and chemical properties of this compound. Further research and experimental validation are necessary to fill the existing data gaps and fully elucidate the properties and potential applications of its isomers.

References

- 1. benchchem.com [benchchem.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | C12H12 | CID 192860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. echemi.com [echemi.com]

- 7. 1,3,5-Trivinylbenzol | C12H12 | CID 10219562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3,5-trivinylbenzene | CAS#:3048-52-0 | Chemsrc [chemsrc.com]

- 9. grokipedia.com [grokipedia.com]

1,2,4-trivinylbenzene CAS number and IUPAC name

An In-depth Technical Guide to 1,2,4-Trivinylbenzene (B15181684)

For Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physical Properties

1,2,4-Trivinylbenzene, also known by its IUPAC name 1,2,4-tris(ethenyl)benzene , is an organic compound with the CAS Number 7641-80-7 .[1][2] It is a derivative of benzene (B151609) substituted with three vinyl groups at the 1, 2, and 4 positions.[1] This trifunctional monomer is of significant interest in materials science and polymer chemistry due to its ability to act as a crosslinking agent, leading to the formation of three-dimensional polymer networks with enhanced thermal and mechanical properties.[1]

Data Presentation: Quantitative Data Summary

Experimentally determined physical properties for 1,2,4-trivinylbenzene are not extensively reported in publicly available literature. The following table summarizes key computed data and basic molecular information.

| Property | Value | Source(s) |

| IUPAC Name | 1,2,4-tris(ethenyl)benzene | [1][3] |

| CAS Number | 7641-80-7 | [1][2] |

| Molecular Formula | C₁₂H₁₂ | [1][2] |

| Molecular Weight | 156.22 g/mol | [1][3] |

| Exact Mass | 156.093900383 Da | [2][3] |

| XLogP3-AA (Computed) | 4.2 | [2][3] |

| Hydrogen Bond Donor Count (Computed) | 0 | [2][3] |

| Hydrogen Bond Acceptor Count (Computed) | 0 | [2][3] |

| Rotatable Bond Count (Computed) | 3 | [2][3] |

| Topological Polar Surface Area (Computed) | 0 Ų | [2][3] |

| Complexity (Computed) | 178 | [2] |

Note: Boiling point, melting point, and density have not been found as experimentally determined values in the cited literature. Values for related compounds, such as 1,2,4-triethylbenzene, are available but not directly applicable (Boiling Point: 220-222 °C, Density: 0.872 g/mL at 25 °C).[4][5]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of 1,2,4-trivinylbenzene are not widely reported.[1] However, a robust synthesis can be proposed based on the well-established Wittig reaction. In contrast, its application in polymerization is well-documented.

Proposed Synthesis of 1,2,4-Trivinylbenzene via Triple Wittig Reaction

This protocol describes a proposed one-step conversion of 1,2,4-triacetylbenzene (B13769155) to 1,2,4-trivinylbenzene.[6]

Materials:

-

1,2,4-Triacetylbenzene

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

4-tert-butylcatechol (B165716) (polymerization inhibitor)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (3.3 equivalents).

-

Solvent Addition: Add anhydrous THF to the flask under a nitrogen atmosphere.

-

Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add potassium tert-butoxide (3.3 equivalents) portion-wise over 30 minutes. The mixture will turn a characteristic yellow-orange color, indicating the formation of the phosphorus ylide.

-

Addition of Substrate: After stirring for 1 hour at 0 °C, add a solution of 1,2,4-triacetylbenzene (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.[6]

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[6]

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product will be a mixture of 1,2,4-trivinylbenzene and triphenylphosphine (B44618) oxide. Immediately add a polymerization inhibitor such as 4-tert-butylcatechol to the crude product. Purify via column chromatography on silica (B1680970) gel. For higher purity, vacuum distillation can be employed, ensuring a low temperature and the presence of a polymerization inhibitor.[6]

Synthesis of Crosslinked Polystyrene Resin using 1,2,4-Trivinylbenzene

This protocol describes the synthesis of a crosslinked polystyrene resin via suspension polymerization.

Materials:

-

Styrene (inhibitor removed)

-

1,2,4-Trivinylbenzene (TVB)

-

Benzoyl peroxide (initiator)

-

Poly(vinyl alcohol) (suspending agent)

-

Toluene (B28343) (porogen)

-

Deionized water

Procedure:

-

Aqueous Phase Preparation: Prepare an aqueous phase by dissolving poly(vinyl alcohol) (1 wt% of water) in deionized water in a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.

-

Organic Phase Preparation: Prepare an organic phase by mixing styrene, 1,2,4-trivinylbenzene (e.g., 5 mol% with respect to styrene), benzoyl peroxide (1 mol% with respect to total monomers), and toluene (e.g., 50 vol% of the organic phase).

-

De-gassing: De-gas both phases by bubbling with nitrogen for 30 minutes.

-

Suspension Formation: With vigorous stirring, add the organic phase to the aqueous phase to form a stable suspension of droplets.

-

Polymerization: Heat the reaction mixture to 80°C under a nitrogen atmosphere and maintain for 8 hours.

-

Work-up: Cool the reaction to room temperature. The resulting polymer beads are collected by filtration.

-

Washing: Wash the beads sequentially with hot water, toluene, and methanol (B129727) to remove unreacted monomers, porogen, and initiator.

-

Drying: Dry the crosslinked polystyrene beads in a vacuum oven at 60°C to a constant weight.

Characterization of Poly(1,2,4-trivinylbenzene) Networks

Characterization of the resulting polymers is crucial. Due to the crosslinked and often insoluble nature of polymers made with 1,2,4-trivinylbenzene, specialized techniques may be required.

Gel Permeation Chromatography (GPC):

-

Applicability: GPC is suitable for soluble, hyperbranched polymers synthesized under controlled conditions to avoid gelation.[7]

-

Sample Preparation: Dissolve the polymer in a suitable mobile phase (e.g., THF) to a concentration of 1-2 mg/mL and filter through a 0.2 µm syringe filter.[7]

-

Analysis Conditions: Use a GPC system with a refractive index (RI) detector and polystyrene-divinylbenzene columns. A typical mobile phase is THF at a flow rate of 1.0 mL/min and a temperature of 35-40 °C. The system should be calibrated with narrow-polydispersity polystyrene standards.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Applicability: NMR can be used to analyze the structure of soluble polymers.

-

Sample Preparation: Dissolve approximately 10-20 mg of the polymer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (B1202638) (TMS) as an internal standard.[7]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (≥400 MHz). Key regions to analyze include aromatic (6.5-8.0 ppm), vinyl (5.0-6.5 ppm), and aliphatic (1.0-3.0 ppm) protons.[7]

Mandatory Visualizations

Caption: Proposed synthesis of 1,2,4-trivinylbenzene via a triple Wittig reaction.

Caption: Workflow for suspension polymerization of crosslinked polystyrene beads.

Caption: Logical comparison of 1,2,4-trivinylbenzene and divinylbenzene.

References

- 1. benchchem.com [benchchem.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,4-Triethenylbenzene | C12H12 | CID 13763689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 877-44-1 CAS MSDS (1,2,4-TRIETHYLBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Chemical Reactivity of Trivinylbenzene's Vinyl Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trivinylbenzene (B15181684) (TVB) is a trifunctional monomer distinguished by the presence of three reactive vinyl groups attached to a central benzene (B151609) ring.[1] This unique molecular architecture makes it a potent agent for inducing a high degree of cross-linking in polymers, leading to materials with enhanced thermal stability, mechanical strength, and chemical resistance.[1] The reactivity of its vinyl groups is the cornerstone of its utility, enabling its participation in a variety of chemical transformations, primarily in polymerization and the formation of complex three-dimensional polymer networks.[1][2] This guide provides a comprehensive exploration of the chemical reactivity of the vinyl groups of trivinylbenzene, with a focus on polymerization and other key chemical transformations.

Core Reactivity of the Vinyl Groups

The vinyl groups of this compound exhibit the characteristic reactivity of alkenes, but their conjugation with the aromatic ring influences their behavior. The vinyl group is known to be an activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions through resonance.[3] The primary modes of reactivity for the vinyl groups themselves are addition reactions, where the pi bond is broken to form two new sigma bonds.

Polymerization Reactions

The most significant application of this compound is as a cross-linking agent in polymerization reactions. Its three vinyl groups can participate in chain-growth polymerization, leading to the formation of a densely cross-linked polymer network.[4]

Free-Radical Polymerization

This compound readily undergoes free-radical polymerization, often as a comonomer with monofunctional vinyl monomers like styrene. The addition of even small amounts of TVB can dramatically alter the properties of the resulting polymer, transforming a linear thermoplastic into a rigid thermoset.[1]

Quantitative Data on Polymerization

While specific reactivity ratios for 1,2,4-trivinylbenzene are not extensively reported in the literature, data for the related and widely studied divinylbenzene (B73037) (DVB) can provide valuable insights into the copolymerization behavior.[2] The reactivity of the vinyl groups in TVB is expected to be comparable to that of DVB in copolymerization with styrene.

| Parameter | Styrene (M1) - o-divinylbenzene (M2)[5] | Styrene (M1) - m-divinylbenzene (M2)[5] | Styrene (M1) - p-divinylbenzene (M2)[5] |

| r1 | 0.92 | 0.65 | ~1.0 (estimated) |

| r2 | 1.00 | 0.60 | ~1.0 (estimated) |

Note: r1 and r2 are the reactivity ratios. r1 > 1 indicates that the growing polymer chain ending in monomer 1 prefers to add monomer 1. r2 > 1 indicates that the growing polymer chain ending in monomer 2 prefers to add monomer 2. When r1 and r2 are close to 1, a random copolymer is formed. For the styrene-p-divinylbenzene system, the relative reactivities of the vinyl groups are considered to be essentially equal to one.[5]

Experimental Protocol: Suspension Polymerization of Styrene and 1,2,4-Trivinylbenzene [1]

This protocol describes the synthesis of cross-linked polystyrene beads using 1,2,4-trivinylbenzene as the cross-linking agent.

Materials:

-

Styrene, inhibitor removed

-

1,2,4-Trivinylbenzene (TVB)

-

Benzoyl peroxide (initiator)

-

Poly(vinyl alcohol) (suspending agent)

-

Toluene (porogen)

-

Deionized water

Procedure:

-

Aqueous Phase Preparation: In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve poly(vinyl alcohol) (1 wt% of water) in deionized water.

-

Organic Phase Preparation: In a separate beaker, mix styrene, 1,2,4-trivinylbenzene (e.g., 5 mol% with respect to styrene), and benzoyl peroxide (1 mol% with respect to total monomers). Toluene can be added as a porogen to induce porosity in the final beads.

-

De-gassing: De-gas both the aqueous and organic phases by bubbling with nitrogen for 30 minutes.

-

Suspension Formation: With vigorous stirring, add the organic phase to the aqueous phase to form a stable suspension of droplets.

-

Polymerization: Heat the reaction mixture to 80°C under a nitrogen atmosphere and maintain for 8 hours.

-

Work-up: Cool the reaction to room temperature. Collect the polymer beads by filtration.

-

Purification: Wash the beads sequentially with hot water, toluene, and methanol (B129727) to remove unreacted monomers, porogen, and initiator.

-

Drying: Dry the cross-linked polystyrene beads in a vacuum oven at 60°C to a constant weight.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that can be used to synthesize well-defined polymers with this compound as a cross-linking agent. This method allows for the "core-first" synthesis of star polymers, where linear polymer "arms" are grown from the TVB core.[1]

Experimental Protocol: "Core-First" Synthesis of a Star Polymer using ATRP [1]

Materials:

-

1,2,4-Trivinylbenzene (TVB)

-

Styrene

-

Ethyl α-bromoisobutyrate (initiator)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Copper(I) bromide (catalyst)

-

Anisole (solvent)

-

Tetrahydrofuran (THF)

-

Methanol

Procedure:

-

Reaction Setup: In a Schlenk flask, add CuBr and anisole.

-

De-gassing: De-gas the mixture by three freeze-pump-thaw cycles.

-

Addition of Reagents: Add styrene, 1,2,4-trivinylbenzene, PMDETA, and ethyl α-bromoisobutyrate to the flask under an inert atmosphere.

-

Polymerization: Place the flask in a preheated oil bath at 110°C and stir for the desired time to achieve the target molecular weight.

-

Termination: Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

-

Purification: Dilute the reaction mixture with THF and pass it through a neutral alumina (B75360) column to remove the copper catalyst.

-

Precipitation: Precipitate the polymer by adding the THF solution to a large excess of cold methanol.

-

Isolation: Collect the star polymer by filtration and dry under vacuum.

Friedel-Crafts Alkylation for Hyper-cross-linked Polymers

The vinyl groups of this compound can also serve as reactive sites for Friedel-Crafts alkylation, leading to the formation of hyper-cross-linked polymers (HCPs). In this process, the vinyl groups react with aromatic compounds in the presence of a Lewis acid catalyst to form a rigid, porous network.[6]

Experimental Protocol: Synthesis of a Hyper-cross-linked Polymer via Friedel-Crafts Alkylation [6]

Materials:

-

1,2,4-Trivinylbenzene (TVB)

-

Benzene (co-monomer)

-

Dichloromethane (B109758) (DCM) (cross-linker)

-

Anhydrous Ferric Chloride (FeCl₃) (catalyst)

-

1,2-Dichloroethane (DCE) (solvent)

-

Methanol

Procedure:

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 1,2,4-trivinylbenzene and benzene in 1,2-dichloroethane.

-

Catalyst Addition: Under a nitrogen atmosphere, slowly add anhydrous ferric chloride to the stirred solution.

-

Cross-linker Addition: Add dichloromethane dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80°C and stir vigorously for 18-24 hours.

-

Quenching and Purification: Cool the mixture to room temperature and quench the reaction by adding methanol. Collect the solid product by filtration and wash sequentially with methanol, dilute hydrochloric acid solution, and deionized water.

-

Drying: Dry the polymer in a vacuum oven.

Other Functionalization Reactions of the Vinyl Groups

Beyond polymerization, the vinyl groups of this compound can undergo a variety of other chemical transformations typical of alkenes. While specific literature on these reactions for this compound is sparse, the reactivity can be inferred from studies on other vinyl-substituted aromatic compounds.

Hydrogenation

Catalytic hydrogenation can reduce the vinyl groups of this compound to ethyl groups. This reaction is typically carried out using a heterogeneous catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[7]

Generalized Experimental Protocol: Catalytic Hydrogenation

Materials:

-

1,2,4-Trivinylbenzene

-

Palladium on carbon (10 wt%)

-

Ethanol (B145695) (solvent)

-

Hydrogen gas

Procedure:

-

To a solution of 1,2,4-trivinylbenzene in ethanol in a high-pressure vessel, add 10% Pd/C.

-

Seal the vessel and purge with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas (e.g., 1-5 atm).

-

Stir the reaction mixture vigorously at room temperature for 2-12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, 1,2,4-triethylbenzene.

Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene.[8][9] The vinyl groups of this compound can potentially participate as the alkene component in this reaction, allowing for the formation of new carbon-carbon bonds.

Diels-Alder Reaction

The vinyl groups of this compound can act as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form cyclic adducts.[10] This reaction provides a pathway to more complex, polycyclic structures.

Epoxidation

The vinyl groups can be converted to epoxide functionalities using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA).[11][12] These epoxides are versatile intermediates for further chemical modifications.

Conclusion

The chemical reactivity of the vinyl groups of 1,2,4-trivinylbenzene is central to its utility as a versatile building block in materials science and organic synthesis. Its primary role as a trifunctional cross-linking agent in polymerization reactions allows for the creation of robust polymer networks with enhanced physical and thermal properties. Furthermore, the vinyl groups can undergo a range of other chemical transformations, opening avenues for the synthesis of complex molecular architectures. While quantitative data specifically for this compound remains limited in some areas, the well-established reactivity of analogous compounds provides a strong basis for predicting and exploiting its chemical behavior in various applications.

References

- 1. Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. quora.com [quora.com]

- 4. benchchem.com [benchchem.com]

- 5. future4200.com [future4200.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. Heck Reaction [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Poly(vinylbenzyl chloride-co-divinyl benzene) polyHIPE monolith-supported o-hydroxynaphthaldehyde propylenediamine Schiff base ligand complex of copper(ii) ions as a catalyst for the epoxidation of cyclohexene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

The Untapped Therapeutic Potential of Trivinylbenzene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trivinylbenzene (TVB), an aromatic hydrocarbon primarily utilized as a cross-linking agent in polymer synthesis, possesses a chemical structure that offers a versatile scaffold for the creation of a diverse array of derivatives with significant therapeutic potential. Although direct research into the biological activities of this compound itself is limited, the extensive investigation of structurally related benzene (B151609) and vinyl-containing compounds points towards promising avenues for drug discovery, particularly in the realms of oncology and infectious diseases. This technical guide consolidates the prospective biological activities of this compound derivatives by examining the documented efficacy of analogous compounds, with a special focus on their anticancer and antimicrobial properties. This document aims to serve as a foundational resource to stimulate further exploration of this compound as a core moiety in the development of novel therapeutic agents.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₂H₁₂. It exists in three isomeric forms: 1,2,3-trivinylbenzene, 1,2,4-trivinylbenzene, and 1,3,5-trivinylbenzene.[1] These isomers are characterized by a central benzene ring substituted with three vinyl groups. The vinyl groups are chemically reactive and can undergo a variety of reactions, including polymerization, oxidation, reduction, and electrophilic aromatic substitution.[1] This reactivity is key to its utility as a monomer in the production of cross-linked polymers and resins.[1]

Despite its widespread industrial use, the biological activities of this compound have not been extensively studied. However, the benzene ring is a common structural motif in many pharmaceutical compounds, and the vinyl groups provide functional handles for the synthesis of a wide range of derivatives.[1] Consequently, this compound represents a valuable but underexplored scaffold in medicinal chemistry. This guide will synthesize available data on the biological activities of related compounds to build a compelling case for the therapeutic relevance of this compound derivatives.

Potential Biological Activities of this compound Derivatives

The exploration of this compound's biological potential is largely inferential, drawing upon the established activities of other benzene derivatives. The addition of functional groups to the benzene ring or the modification of the vinyl side chains can yield compounds with significant biological effects.

Anticancer Activity

A substantial body of research exists on benzene derivatives that exhibit anticancer properties.[1] A particularly successful strategy has been the incorporation of heterocyclic moieties, such as triazoles, to develop potent anticancer agents.[1][2] While not direct derivatives of this compound, the synthetic principles used to create these molecules can be readily applied to a this compound core.[1]

For instance, a series of (Z)-styrylbenzene derivatives were synthesized and evaluated for their anticancer activities against a panel of cancer cell lines.[3] Several of these compounds demonstrated significant anti-proliferative effects.[3]

Table 1: Anticancer Activity of (Z)-styrylbenzene Derivatives [3]

| Compound | Cancer Cell Line | IC50 (µM) |

| (Z)-3-(p-Tolyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (6h) | MGC-803 | < 0.01 |

| Taxol (Reference) | MGC-803 | 0.06 ± 0.01 |

| 6h | BEL-7402 | 0.15 |

| CA-4 (Reference) | BEL-7402 | 2.02 |

| CA-4P (Reference) | BEL-7402 | 5.45 |

| 6f | HCT116 | 0.17 |

| 6g | HCT116 | 0.34 |

| 6h | HCT116 | 0.61 |

| CA-4P (Reference) | HCT116 | 0.59 |

Similarly, 1,2,3-triazole derivatives have been shown to exhibit a range of antiproliferative activities against various cancer cell lines.[2][4]

Table 2: Anticancer Activity of 1,2,3-Triazole Derivatives [2][4]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Phosphonate 1,2,3-triazole derivative (8) | HT-1080 | 15.13 | [2] |

| Phosphonate 1,2,3-triazole derivative (8) | A-549 | 21.25 | [2] |

| Phosphonate 1,2,3-triazole derivative (8) | MCF-7 | 18.06 | [2] |

| Phosphonate 1,2,3-triazole derivative (8) | MDA-MB-231 | 16.32 | [2] |

| 1,2,3-triazole linked 1,3,4-oxadiazole-triazine (9d) | PC3 | 0.17 ± 0.063 | [4] |

| 1,2,3-triazole linked 1,3,4-oxadiazole-triazine (9d) | A549 | 0.19 ± 0.075 | [4] |

| 1,2,3-triazole linked 1,3,4-oxadiazole-triazine (9d) | MCF-7 | 0.51 ± 0.083 | [4] |

| 1,2,3-triazole linked 1,3,4-oxadiazole-triazine (9d) | DU-145 | 0.16 ± 0.083 | [4] |

| Etoposide (Reference) | PC3, DU-145, A549, MCF-7 | 1.97 ± 0.45 to 3.08 ± 0.135 | [4] |

Antimicrobial Activity

Derivatives of 1,2,4-triazole (B32235) are well-known for their broad-spectrum antimicrobial activities, particularly their antifungal effects.[5] A study on new vinyl-1,2,4-triazole derivatives revealed potent antibacterial and antifungal properties.[5]

Table 3: Antimicrobial Activity of Vinyl-1,2,4-Triazole Derivatives [5]

| Compound | Activity | MIC Range (mM) | MBC/MFC Range (mM) |

| 2h | Antibacterial | 0.0002 - 0.0033 | 0.0004 - 0.0033 |

| 2f, 2g | Antibacterial | - | - |

| All tested compounds | Antibacterial | 0.0002 - 0.0069 | - |

| 2h | Antifungal | 0.02 - 0.04 | 0.03 - 0.06 |

| All tested compounds | Antifungal | 0.02 - 0.52 | 0.03 - 0.52 |

| Ketoconazole (Reference) | Antifungal | 0.28 - 1.88 | 0.38 - 2.82 |

| Bifonazole (Reference) | Antifungal | 0.32 - 0.64 | 0.64 - 0.81 |

Enzyme Inhibition

Triazole derivatives have been extensively studied as enzyme inhibitors.[6][7] For example, novel azinane triazole-based derivatives have been synthesized and evaluated for their inhibitory potential against several enzymes.[6]

Table 4: Enzyme Inhibition Activity of Azinane Triazole-Based Derivatives [6]

| Compound | Enzyme | Activity |

| 12d (3-methyl phenyl moiety) | α-glucosidase | Excellent inhibition |

| 12n (2-ethyl-6-methyl phenyl moiety) | α-glucosidase | Most active, excellent inhibition |

| Azinane-triazole-based compounds (12a–o) | α-glucosidase | 1.4-fold increase in inhibition compared to acarbose |

| Acarbose (Reference) | α-glucosidase | IC50: 375.82 ± 1.76 μM |

Signaling Pathways and Mechanisms of Action

The precise signaling pathways that could be modulated by this compound derivatives are yet to be elucidated.[1] However, based on the activities of structurally related compounds, several potential mechanisms can be proposed.

Many triazole-based antifungal agents function by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase (CYP51).[1][5] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1] Depletion of ergosterol disrupts membrane integrity, leading to fungal cell death.[1]

Caption: Proposed mechanism of action for triazole-based antifungal agents.

In the context of cancer, benzene and its derivatives can affect critical hematopoietic signaling pathways, although the evidence remains limited.[8] These pathways include Hedgehog, Notch/Delta, and Wingless/Integrated.[8]

Experimental Protocols

The following are generalized experimental protocols based on methodologies described in the cited literature for assessing the biological activities of benzene and triazole derivatives.

MTT Assay for Antiproliferative Activity

This assay is commonly used to assess the antiproliferative activity of compounds on cancer cell lines.[1]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[1]

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).[1]

-

MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.[1]

-

IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[1]

Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of a compound.[1]

-

Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable broth.[1]

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.[1]

-

Inoculation: Each well is inoculated with the microbial suspension.[1]

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.[1]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[1]

-

MBC/MFC Determination: To determine the MBC/MFC, an aliquot from the wells showing no visible growth is sub-cultured on agar (B569324) plates. The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable microorganisms.[1]

Synthesis and Workflow

The synthesis of biologically active triazole derivatives from a core aromatic structure often involves a "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This reaction is highly efficient and regioselective, making it a powerful tool in medicinal chemistry.[1] A hypothetical workflow for synthesizing and testing bioactive this compound-triazole derivatives is presented below.

References

- 1. benchchem.com [benchchem.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Synthesis and characterisation of (Z)-styrylbenzene derivatives as potential selective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 8. Benzene and its effects on cell signaling pathways related to hematopoiesis and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Trivinylbenzene in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of trivinylbenzene (TVB), a key trifunctional monomer used extensively in the synthesis of crosslinked polymers and functional materials. Due to a notable absence of publicly available quantitative solubility data, this document focuses on compiling qualitative solubility information from the existing literature, primarily from studies related to polymerization and polymer science. Furthermore, this guide furnishes detailed, adaptable experimental protocols for the quantitative determination of this compound's solubility in various organic solvents. The information herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who are working with or considering the use of this compound.

Introduction

This compound is an aromatic hydrocarbon with three vinyl groups attached to a benzene (B151609) ring. It exists in three isomeric forms: 1,2,3-trivinylbenzene, 1,2,4-trivinylbenzene, and 1,3,5-trivinylbenzene. These isomers are primarily utilized as crosslinking agents in polymerization processes, imparting enhanced thermal stability, mechanical strength, and chemical resistance to the resulting polymers.[1] Understanding the solubility of this compound in common organic solvents is crucial for its effective use in synthesis, purification, and various applications. Proper solvent selection is critical for controlling reaction kinetics, polymer morphology, and for the purification of the final product. This guide addresses the current knowledge gap regarding the specific solubility of this compound and provides the necessary tools for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties for the common isomers of this compound is presented in Table 1. These properties influence the solubility behavior of the molecule.

| Property | 1,2,4-Trivinylbenzene | 1,3,5-Trivinylbenzene | 1,2,3-Trivinylbenzene |

| Molecular Formula | C₁₂H₁₂[2] | C₁₂H₁₂[3] | C₁₂H₁₂[4] |

| Molecular Weight | 156.22 g/mol [2] | 156.22 g/mol [3] | 156.22 g/mol [4] |

| IUPAC Name | 1,2,4-tris(ethenyl)benzene[2] | 1,3,5-tris(ethenyl)benzene[3] | 1,2,3-tris(ethenyl)benzene[4] |

| CAS Number | 7641-80-7[2] | 3048-52-0[5] | 1322-23-2[4] |

| Computed XLogP3-AA | 4.2[2] | 4.2[3] | 4.2[4] |

Note: The high XLogP3-AA value suggests a non-polar nature and anticipates good solubility in non-polar organic solvents.

Qualitative Solubility of this compound

While precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in the literature, a qualitative understanding can be derived from its use in polymerization studies. The principle of "like dissolves like" is central to predicting its solubility. As a non-polar aromatic hydrocarbon, this compound is expected to be soluble in non-polar and weakly polar organic solvents and insoluble in highly polar solvents.

Table 2 summarizes the qualitative solubility of this compound in several common organic solvents based on information found in the literature, particularly in the context of its role in polymer synthesis.

| Solvent | Solvent Type | Qualitative Solubility | Rationale/Source Context |

| Toluene | Non-polar Aromatic | Soluble / Good Solvent | Frequently used as a solvent for the polymerization of this compound and is considered a "good" solvent for the resulting polymer, indicating high solubility of the monomer.[6] |

| Xylene | Non-polar Aromatic | Soluble / Good Solvent | Similar to toluene, xylene is mentioned as a "good" solvent in the context of creating porous polymers from this compound, implying monomer solubility. |

| Benzene | Non-polar Aromatic | Expected to be Soluble | As the parent aromatic hydrocarbon, benzene is expected to be a good solvent for this compound. |

| Tetrahydrofuran (THF) | Polar Aprotic | Expected to be Soluble | THF is a common solvent for many organic compounds and is likely to dissolve this compound. |

| Acetone (B3395972) | Polar Aprotic | Expected to be Soluble | While more polar, acetone is a versatile solvent and is expected to dissolve this compound. |

| Methanol | Polar Protic | Insoluble / Non-solvent | Used as a precipitating agent for polymers of this compound, indicating that the monomer is insoluble.[6] |

| Ethanol (B145695) | Polar Protic | Expected to be Sparingly Soluble to Insoluble | Similar to methanol, ethanol is a polar protic solvent and is not expected to be a good solvent for this compound. |

| Dodecanol | Long-chain Alcohol | Insoluble / Poor Solvent | Referred to as a "non-solvent" or "poor solvent" in the synthesis of porous polymers from this compound. |

| Water | Highly Polar | Insoluble | As a non-polar hydrocarbon, this compound is immiscible with water. |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal equilibrium method, which is a standard procedure for determining the thermodynamic solubility of a solid in a liquid.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (accurate to ± 0.1 mg)

-

Sealed vials (e.g., screw-cap vials with PTFE-lined septa)

-

Constant temperature bath or shaker incubator

-

Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE, 0.22 µm pore size)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to construct a calibration curve.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a sealed vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Place the sealed vials in a constant temperature bath or shaker and agitate for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the vials to remain in the constant temperature bath for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using HPLC or a UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for the determination of this compound solubility.

Conclusion

While quantitative data on the solubility of this compound in common organic solvents is scarce in the public domain, a qualitative understanding based on its chemical properties and use in polymerization suggests it is readily soluble in non-polar aromatic solvents and insoluble in polar protic solvents. For applications requiring precise solubility data, the experimental protocol provided in this guide offers a robust framework for its determination. This information is vital for optimizing reaction conditions, purification processes, and the overall application of this compound in the development of advanced polymers and other materials. Further research to quantify the solubility of this compound in a broader range of solvents would be a valuable contribution to the scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3,5-Trivinylbenzol | C12H12 | CID 10219562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C12H12 | CID 192860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3,5-Trivinylbenzene 95.00% | CAS: 3048-52-0 | AChemBlock [achemblock.com]

- 6. benchchem.com [benchchem.com]

Thermal Degradation Pathways of Polytrivinylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation pathways of polytrivinylbenzene (PTVB), a highly cross-linked aromatic polymer. The information presented herein is synthesized from foundational studies and analysis of analogous polymer systems, offering insights into the degradation mechanisms, resultant products, and the experimental methodologies used for their characterization. This document is intended to serve as a valuable resource for professionals working with or developing materials where thermal stability is a critical parameter.

Executive Summary

Polythis compound is characterized by its exceptional thermal stability, a direct consequence of its high cross-link density. Unlike linear polymers such as polystyrene, which readily depolymerize to yield significant quantities of monomer upon heating, the thermal degradation of PTVB follows a more complex pathway. The degradation is initiated by the scission of carbon-carbon single bonds within the aliphatic cross-linking bridges. This is followed by a series of hydrogen abstraction and rearrangement reactions, leading to the formation of a range of small hydrocarbon fragments and larger aromatic moieties. A key characteristic of PTVB's thermal degradation is the formation of a substantial carbonaceous residue, indicative of its tendency to char rather than completely volatilize. This guide will delve into the specifics of these pathways, present available quantitative data, detail the experimental protocols for analysis, and provide visual representations of the degradation processes.

Core Thermal Degradation Pathways

The thermal degradation of polythis compound in an inert atmosphere is understood to proceed through a free-radical mechanism that does not involve significant chain unzipping to produce monomer. The high degree of cross-linking restricts the mobility of the polymer chains, preventing the depropagation that is characteristic of linear vinyl polymers.[1][2]

The proposed degradation pathway can be broken down into the following stages:

-

Initiation: The degradation process is initiated by the homolytic cleavage of the weakest bonds in the polymer network, which are the C-C single bonds in the aliphatic portions of the cross-links connecting the benzene (B151609) rings. This occurs at elevated temperatures and results in the formation of two radical species.

-

Propagation/Fragmentation: The initial radicals are highly reactive and can participate in several subsequent reactions:

-

Hydrogen Abstraction: The free radicals can abstract hydrogen atoms from neighboring polymer chains, leading to the formation of a more stable molecule and a new radical on an adjacent chain. This process contributes to the saturation of some of the smaller volatile fragments.[1][2]

-

Beta-Scission: Further fragmentation of the polymer backbone can occur through beta-scission, where the polymer chain breaks at the carbon atom beta to the radical site. This leads to the formation of smaller volatile hydrocarbon fragments and new radical sites.

-

Rearrangement: Intramolecular and intermolecular rearrangement reactions can also occur, leading to a more stable, highly aromatic, and extensively cross-linked char structure.

-

-

Termination: The radical chain reactions can be terminated by recombination or disproportionation of two radical species.

A significant outcome of this degradation mechanism is the formation of a thermally stable, carbonaceous char. The loss of hydrogen during the hydrogen abstraction and fragmentation steps contributes to the increasing aromaticity and carbonization of the residue.[1][2]

Quantitative Data Summary

Quantitative data on the thermal degradation of pure polythis compound is limited in the available literature. However, studies on its copolymers and the closely related polydivinylbenzene (PDVB) provide valuable insights into its thermal stability. The activation energy of degradation, a key parameter indicating the energy barrier for the decomposition process, has been determined for several related systems.

| Polymer System | Cross-linker Content (%) | Activation Energy (kcal/mole) | Reference |

| Styrene-Divinylbenzene Copolymer | 2 | 53 | [1][2] |

| Styrene-Divinylbenzene Copolymer | 25 | 54 | [1][2] |

| Styrene-Divinylbenzene Copolymer | 48 | 58 | [1][2] |

| Styrene-Divinylbenzene Copolymer | 56 | 58 | [1][2] |

| Styrene-Trivinylbenzene Copolymer | 25 | 61 | [1][2] |

| Polydivinylbenzene (PDVB) | 100 | 65 | [1][2] |

Table 1: Activation Energies of Thermal Degradation for Polythis compound Copolymers and Related Polymers.

The data clearly indicates that increasing the cross-link density, either by increasing the concentration of divinylbenzene (B73037) or by using the trifunctional this compound, leads to a significant increase in the activation energy of degradation, and thus enhanced thermal stability.[1][2] A copolymer containing just 25% this compound exhibits a thermal stability comparable to that of 100% polydivinylbenzene.[1][2]

Regarding the degradation products, for highly cross-linked polythis compound, the volatile products consist of a mixture of small hydrocarbon fragments (both saturated and unsaturated) and larger molecular weight moieties.[1] Crucially, there is no significant formation of the this compound monomer.[1][2] A substantial portion of the original polymer mass remains as a carbonaceous residue.[1]

Experimental Protocols

The primary experimental technique used to elucidate the thermal degradation pathways of polythis compound and related cross-linked polymers is pyrolysis in a vacuum followed by mass spectrometric analysis of the volatile products .

Pyrolysis-Mass Spectrometry (Py-MS)

-

Objective: To thermally degrade the polymer in a controlled environment and identify the resulting volatile fragments.

-

Apparatus: The experimental setup typically consists of a high-vacuum system equipped with a pyrolysis chamber, a furnace, and a mass spectrometer.

-

Sample Preparation: A small, precisely weighed sample of the polymer (typically in the milligram range) is placed in a sample holder within the pyrolysis chamber.

-

Pyrolysis Procedure:

-

The system is evacuated to a high vacuum to ensure an inert atmosphere and prevent side reactions with oxygen.

-

A preheated furnace is rapidly moved to surround the sample, bringing it to the desired pyrolysis temperature (e.g., in the range of 330 to 450 °C).[1][2]

-

The sample is held at the pyrolysis temperature for a defined period (e.g., 30 minutes) to ensure complete degradation.[2]

-

-

Product Collection and Analysis:

-

The volatile degradation products are collected in two fractions: a lighter fraction that is volatile at room temperature and a heavier fraction that is volatile at the pyrolysis temperature but condenses at cooler temperatures.[1][2]

-

These fractions are then introduced into a mass spectrometer for analysis. The mass spectrometer ionizes the fragments and separates them based on their mass-to-charge ratio, allowing for the identification of the individual components of the volatile degradation products.

-

Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

Apparatus: A thermogravimetric analyzer consisting of a high-precision balance, a furnace, a temperature programmer, and a gas delivery system.

-

Procedure:

-

A small sample of the polymer is placed in a sample pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen or argon to study thermal degradation without oxidation).

-

The mass of the sample is continuously monitored as the temperature increases.

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of degradation, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the percentage of char residue can be determined from this data.

Visualizations

Proposed Thermal Degradation Pathway of Polythis compound

Caption: Proposed free-radical mechanism for the thermal degradation of polythis compound.

Experimental Workflow for Thermal Degradation Analysis

Caption: Workflow for the analysis of polythis compound thermal degradation.

References

Trivinylbenzene: A Versatile Monomer for Advanced Porous Organic Polymers in Research and Drug Development

An In-depth Technical Guide

Trivinylbenzene (TVB) is emerging as a critical building block in the synthesis of porous organic polymers (POPs), a class of materials revolutionizing applications from scientific research to advanced drug delivery systems. Its trifunctional nature, possessing three polymerizable vinyl groups, allows for the creation of highly crosslinked, robust, and porous three-dimensional networks with tunable properties. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound-based POPs, with a focus on experimental protocols and quantitative data relevant to researchers, scientists, and drug development professionals.

Synthesis of this compound-Based Porous Organic Polymers

The creation of porous structures in poly(this compound) relies on the principle of polymerization-induced phase separation. During polymerization, the growing polymer network becomes insoluble in the solvent, leading to its separation and the formation of a solid, porous structure. The solvent, in this case, acts as a porogen, and its removal leaves behind a network of pores.[1] The properties of the resulting porous polymer, such as surface area and pore size, are highly dependent on the synthesis conditions.

Several polymerization techniques can be employed to synthesize this compound-based POPs, including:

-

Suspension Polymerization: This method involves dispersing the this compound monomer in an immiscible liquid phase, typically water, with the aid of a suspending agent. Polymerization is initiated within the monomer droplets, leading to the formation of spherical polymer beads.[1]

-

Free-Radical Polymerization: This is a common method for polymerizing vinyl monomers. The reaction is initiated by a free-radical species, which attacks the carbon-carbon double bonds of the this compound molecules, leading to the formation of a polymer chain.[2]

-

Solvothermal Synthesis: This method involves carrying out the polymerization in a solvent at elevated temperatures and pressures. The specific solvent and temperature conditions can be tuned to control the porosity of the resulting polymer.

Key Synthesis Parameters Influencing Porosity

The porous properties of this compound-based POPs can be tailored by carefully controlling various synthesis parameters. The interplay between the monomer concentration and the type and amount of porogen is particularly crucial.

| Parameter | Effect on Porosity |

| Porogen Type | Good Solvents (e.g., Toluene): Lead to the formation of smaller, highly interconnected pores, resulting in microporous or mesoporous materials with high specific surface area.[1] Poor Solvents (e.g., Dodecanol): Cause earlier phase separation, leading to larger, less interconnected pores and macroporous materials with lower specific surface area but higher total pore volume.[1] |

| Monomer-to-Porogen Ratio | A higher porogen concentration generally leads to a higher total pore volume.[1] |

| This compound Concentration | A higher monomer concentration results in a more densely crosslinked and rigid polymer network.[1] |

| Initiator Concentration | Affects the rate of polymerization and the degree of crosslinking. |

| Polymerization Temperature | Influences the kinetics of polymerization and phase separation. |

| Stirring Speed (Suspension) | Affects the size and uniformity of the resulting polymer beads. |

Table 1: Qualitative Influence of Synthesis Parameters on the Porosity of Poly(this compound). Data compiled from[1].

Quantitative Data on Porous Properties

The following table provides an example of how synthesis parameters can be varied to achieve different porous properties in polymers derived from vinyl monomers. While this data is for a related system, poly(styrene-co-divinylbenzene), it illustrates the quantitative relationships between synthesis conditions and the resulting surface area and pore volume.

| Monomer Composition | Porogen (Toluene) Volume (%) | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) |

| Styrene/DVB (80/20) | 50 | 550 | 0.85 |

| Styrene/DVB (60/40) | 50 | 650 | 0.95 |

| Styrene/DVB (80/20) | 60 | 600 | 1.10 |

| Styrene/DVB (60/40) | 60 | 700 | 1.20 |

Table 2: Example Quantitative Data for Porous Polymers Synthesized via Suspension Polymerization. Note: This data is illustrative and based on a similar divinylbenzene (B73037) system.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis and characterization of this compound-based POPs.

Suspension Polymerization Protocol

This protocol outlines a general procedure for the synthesis of porous poly(this compound) beads.

Materials:

-

1,2,4-Trivinylbenzene (TVB)

-

Porogen (e.g., toluene, dodecanol, or a mixture)

-

Initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN)

-

Suspending agent (e.g., poly(vinyl alcohol), PVA)

-

Deionized water

Procedure:

-